molecular formula C26H27N5O3 B11234991 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11234991
M. Wt: 457.5 g/mol
InChI Key: BUEIGZANVBLGRB-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety, a quinoline ring, and a piperidine group

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C26H27N5O3/c1-29-22-12-6-4-10-20(22)28-23(29)16-27-24(32)17-31-21-11-5-3-9-18(21)19(15-25(31)33)26(34)30-13-7-2-8-14-30/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,27,32)

InChI Key

BUEIGZANVBLGRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include formic acid, o-phenylenediamine, and various aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities.

    Quinoline derivatives: Used in antimalarial and anticancer drugs.

    Piperidine derivatives: Commonly found in pharmaceuticals for their analgesic and antipsychotic properties.

Uniqueness

N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its combination of these three moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds.

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